Pronetalol

Descripción general

Descripción

Fue el primer bloqueador beta en ser desarrollado por James Black y sus asociados en Imperial Chemical Industries y entró en uso clínico en noviembre de 1963 . nunca se usó ampliamente debido a su carcinogenicidad en ratones, que se pensó que se debía a la formación de un metabolito epóxido de naftaleno carcinogénico .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El pronetalol se puede sintetizar mediante un proceso de varios pasos. La síntesis típicamente involucra la reacción de 2-naftol con epiclorhidrina para formar 2-(clorometil)-1-naftol. Este intermedio luego se hace reaccionar con isopropilamina para producir this compound .

Métodos de producción industrial

Análisis De Reacciones Químicas

Tipos de reacciones

El pronetalol experimenta varias reacciones químicas, que incluyen:

Oxidación: El this compound se puede oxidar para formar epóxido de naftaleno, que se cree que es carcinogénico.

Sustitución: El grupo hidroxilo en el this compound puede participar en reacciones de sustitución, formando varios derivados.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Sustitución: Se pueden utilizar reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas.

Principales productos formados

Oxidación: Epóxido de naftaleno.

Sustitución: Varios derivados alquilados o acílicos de this compound.

Aplicaciones Científicas De Investigación

Historical Context and Development

Pronetalol was introduced in the 1960s as a treatment for conditions such as coronary heart disease and cardiac arrhythmias. Its development was pivotal in the advancement of beta-blocker therapies, leading to the creation of more effective and safer alternatives like propranolol. However, due to its association with thymic tumors in animal studies, its clinical use was discontinued in favor of newer compounds that lacked such adverse effects .

Scientific Research Applications

This compound has been employed in various research contexts:

- Cardiovascular Research : As a beta-adrenergic antagonist, this compound has been used to understand the role of beta receptors in cardiac function. Studies have shown that it can modulate heart rate and myocardial contractility by blocking adrenergic signaling pathways .

- Cancer Research : Investigations into this compound's carcinogenicity have provided insights into the mechanisms of tumorigenesis related to beta-blockers. Research demonstrated that this compound induces thymic lymphomas in mice, prompting further studies on the safety profiles of beta blockers .

- Vascular Biology : Recent studies have hypothesized that beta-blockers like this compound may suppress specific factors (e.g., Sox2) in vascular endothelial cells, potentially limiting vascular calcification. This application highlights its role beyond traditional cardiovascular uses .

Biochemical Properties

This compound exhibits distinct biochemical characteristics:

- Affinity for Beta-Adrenoceptors : this compound has a significantly lower affinity for beta-adrenoceptors compared to propranolol, with values ranging from 140 to 830 nM compared to propranolol's 1.1 to 5.7 nM . This difference is crucial for understanding its pharmacological efficacy.

- Mechanism of Action : By blocking β-adrenoceptors, this compound disrupts normal adrenergic signaling, leading to decreased heart rate and blood pressure. Its membrane-stabilizing effects are considered independent of its receptor blockade .

Case Studies

Several studies have documented the effects of this compound in various experimental settings:

- Animal Models : In guinea pig studies, doses ranging from 5 mg/kg to 25 mg/kg were administered to assess cardiovascular responses. This compound was shown to prevent ouabain-induced fibrillation and significantly alter blood pressure responses under different anesthetic conditions .

- Vascular Calcification Studies : A study involving Mgp -/- mice treated with this compound revealed a potential mechanism by which beta-blockers could limit vascular calcification through modulation of Sox2 expression .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cardiovascular Research | Study of heart rate modulation via beta-blockade | Significant reduction in heart rate observed |

| Cancer Research | Investigation of carcinogenic potential | Induction of thymic tumors in mice |

| Vascular Biology | Role in vascular calcification | Suppression of Sox2 expression |

| Pharmacology | Comparison with propranolol | Lower affinity for beta receptors |

Mecanismo De Acción

El pronetalol ejerce sus efectos bloqueando los receptores beta-adrenérgicos, que están involucrados en la respuesta a la adrenalina y la noradrenalina. Esto conduce a una disminución de la frecuencia cardíaca, la contractilidad miocárdica y la presión arterial . Los objetivos moleculares incluyen los receptores adrenérgicos beta-1 y beta-2, y las vías involucradas incluyen la inhibición de la producción de monofosfato de adenosina cíclico (AMPc) .

Comparación Con Compuestos Similares

Compuestos similares

Propranolol: Un antagonista beta-adrenérgico no selectivo que reemplazó al pronetalol debido a su perfil más seguro.

Metoprolol: Otro antagonista adrenérgico beta-1 selectivo con usos similares al atenolol.

Singularidad

El this compound fue único como el primer bloqueador beta en ser desarrollado y utilizado clínicamente. su carcinogenicidad limitó su uso, lo que llevó al desarrollo de alternativas más seguras como el propranolol .

Actividad Biológica

Pronethalol, also known as Pronetalol, is a nonselective beta-adrenoceptor antagonist that was historically significant as the first drug in its class used for treating coronary heart disease and cardiac arrhythmias. Despite its early promise, Pronethalol was eventually withdrawn from clinical use due to safety concerns, notably its association with thymic tumors in animal studies.

Pronethalol is structurally related to propranolol but exhibits a significantly lower affinity for beta-adrenoceptors, approximately 125-150 times less than that of propranolol. Its affinity ranges from 140 to 830 nM compared to propranolol's 1.1 to 5.7 nM . Pronethalol functions primarily by blocking beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility.

Table 1: Comparison of Affinity for Beta-Adrenoceptors

| Compound | Affinity (nM) | Type |

|---|---|---|

| Pronethalol | 140 - 830 | Nonselective β-blocker |

| Propranolol | 1.1 - 5.7 | Nonselective β-blocker |

In Vivo Studies

Pronethalol has been studied for its effects on various cardiovascular conditions. In animal models, it demonstrated the ability to reverse alpha-receptor blockade, indicating a complex interaction with adrenergic signaling pathways . However, its use was curtailed due to the development of tumors in mice during long-term exposure .

Case Studies

A notable clinical study reported on the effects of pronethalol in patients with cardiac arrhythmias. Results indicated some success in managing arrhythmias and improving exercise tolerance in a multicenter double-blind trial . However, these findings were overshadowed by safety concerns.

Research Findings

Recent studies have explored the potential mechanisms through which pronethalol may exert its effects on vascular health. For instance, one study hypothesized that beta-blockers like pronethalol could suppress Sox2 expression in arterial endothelium, potentially limiting vascular calcification . This mechanism was investigated using a murine model of vascular calcification treated with pronethalol.

Safety Profile and Side Effects

The most significant adverse effect associated with pronethalol is its carcinogenic potential, specifically the induction of thymic tumors in laboratory animals. This finding led to its withdrawal from clinical use despite some documented benefits in cardiovascular management .

Summary of Adverse Effects

Propiedades

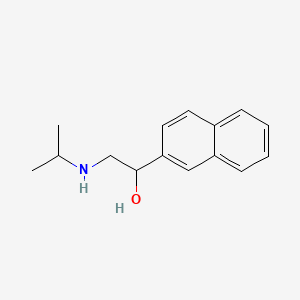

IUPAC Name |

1-naphthalen-2-yl-2-(propan-2-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,15-17H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSANNODOVBCST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021193 | |

| Record name | Pronethalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54-80-8 | |

| Record name | Pronethalol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pronetalol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pronethalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRONETALOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBP4RT1IMQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Pronethalol's primary mechanism of action?

A1: Pronethalol functions as a beta-adrenergic receptor antagonist, meaning it blocks the effects of adrenaline and noradrenaline on these receptors. [, , , , , , ]

Q2: How does Pronethalol affect heart rate and rhythm?

A2: Pronethalol generally causes a decrease in heart rate (bradycardia) by blocking the stimulatory effects of catecholamines on cardiac beta-adrenergic receptors. [, , , , , , , ] It also demonstrates antiarrhythmic effects, particularly against arrhythmias induced by digitalis or certain hydrocarbons combined with epinephrine. [, , , , , , , , , ]

Q3: Does Pronethalol affect blood pressure?

A3: Pronethalol can cause a fall in blood pressure, particularly when administered rapidly. [, , , ] While it can reduce blood pressure in hypertensive patients after prolonged oral administration, its hypotensive effect after intravenous administration is less consistent. [, ]

Q4: How does Pronethalol impact the effects of isoproterenol?

A4: Pronethalol effectively blocks the positive inotropic and chronotropic effects of isoproterenol on the heart. [, , , ] It also counteracts isoproterenol-induced vasodilatation. [, , ]

Q5: Does Pronethalol affect motor nerve terminals?

A5: Research suggests that Pronethalol can depress activity in motor nerve terminals, as demonstrated in studies on the soleus motor nerve terminal preparation. [] This effect is separate from its beta-adrenergic blocking actions.

Q6: How does Pronethalol influence the actions of ouabain?

A6: Studies show that Pronethalol can antagonize some effects of ouabain, a cardiac glycoside. Pronethalol can temporarily reverse ouabain-induced arrhythmias to sinus rhythm, and this effect is thought to be independent of beta-adrenergic blockade. [, , ]

Q7: What are the potential benefits of Pronethalol in treating vascular calcification?

A7: Recent research suggests that Pronethalol might reduce vascular calcification by decreasing the expression of Sox2 in arterial endothelium, thereby limiting endothelial-mesenchymal transitions. [] This potential therapeutic benefit requires further investigation.

Q8: What is the molecular formula and weight of Pronethalol?

A8: Pronethalol has the molecular formula C15H23NO3 and a molecular weight of 265.35 g/mol. []

Q9: Is spectroscopic data available for Pronethalol?

A9: While the provided research papers do not delve into detailed spectroscopic characterization, they do mention the structural relationship between Pronethalol and Propranolol, highlighting the difference in their naphthalene ring substituents. [, ]

Q10: How does Pronethalol's structure relate to its beta-adrenergic blocking activity?

A10: The presence of the isopropylaminoethanol side chain, characteristic of beta-adrenergic antagonists, is crucial for Pronethalol's activity. [, , ] The naphthalene ring structure also contributes to its potency.

Q11: How does Pronethalol's activity compare to its dextro isomer?

A11: The dextro isomer of Pronethalol exhibits significantly less beta-adrenergic receptor blocking activity compared to the levo isomer. [] This difference highlights the importance of stereochemistry in Pronethalol's interaction with its target.

Q12: How does the activity of Pronethalol compare to Propranolol?

A12: Propranolol demonstrates greater potency as a beta-adrenergic antagonist compared to Pronethalol. [, , , , ] This difference in potency is attributed to structural modifications in the naphthalene ring.

Q13: What is known about the stability of Pronethalol?

A13: While the research primarily focuses on Pronethalol's pharmacological effects, its rapid withdrawal from clinical use due to carcinogenicity in mice suggests potential stability limitations. [, , ]

Q14: How is Pronethalol absorbed and distributed in the body?

A14: While specific details about Pronethalol's absorption and distribution are not provided, research mentions its ability to cross the blood-brain barrier, leading to central nervous system effects like tremors and convulsions at high doses. []

Q15: What is known about the metabolism and excretion of Pronethalol?

A15: The provided research papers primarily focus on Pronethalol's pharmacological effects and do not provide detailed information on its metabolism and excretion pathways.

Q16: How does the duration of action of Pronethalol compare to its beta-blocking effects?

A16: Interestingly, a single injection of Pronethalol produces a brief antiarrhythmic effect, while its blockade of isoproterenol's chronotropic action persists for several hours. [] This difference suggests varying durations of action depending on the specific physiological response being measured.

Q17: What in vitro models have been used to study Pronethalol's effects?

A17: Researchers have utilized various in vitro models, including isolated rabbit left atria, [, , ] guinea-pig atria, [, ] and tracheal chain preparations, [] to investigate Pronethalol's inotropic, chronotropic, and smooth muscle relaxant properties.

Q18: What animal models have been used to study Pronethalol?

A18: Pronethalol's effects have been extensively studied in various animal models, including dogs, [, , , , , , , , ] guinea pigs, [, , , , , ] rats, [, , ] rabbits, [, , , ] and mice. [, , , ] These models helped elucidate its cardiovascular effects, antiarrhythmic properties, and potential for carcinogenicity.

Q19: What are the known toxic effects of Pronethalol?

A20: Pronethalol can induce tumors, primarily thymic lymphosarcomas, in mice after prolonged administration. [, , ] This carcinogenic potential led to its withdrawal from clinical use. In other animal models, high doses of Pronethalol caused tremors, convulsions, and circulatory failure. [, ]

Q20: What are some alternatives to Pronethalol?

A21: Propranolol, a structurally similar beta-adrenergic blocker, emerged as a safer and more potent alternative to Pronethalol. [, , , , , ] Other beta-blockers are also available for treating cardiovascular conditions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.